molecular formula C22H15N5O2 B2458818 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one CAS No. 1291856-53-5

4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one

Cat. No. B2458818
CAS RN: 1291856-53-5
M. Wt: 381.395
InChI Key: FFHIJXQLPLIBHI-UHFFFAOYSA-N
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Description

4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one is a heterocyclic compound that has gained significant interest in scientific research due to its potential applications in drug development. This compound exhibits unique pharmacological properties that make it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one involves various chemical reactions aiming at obtaining derivatives with potential biological activities. These syntheses often employ techniques like one-pot synthesis, microwave irradiation, and the use of catalysts to enhance reaction efficiency. For instance, some studies have demonstrated the synthesis of phthalazinone derivatives under solvent-free conditions and microwave irradiation, highlighting the efficiency and environmental benefits of these methods (Wang, Liu, & Li, 2006), (Shaterian & Mohammadnia, 2012).

Biological Activities

Antimicrobial and Antiviral Activities

Various derivatives of phthalazinone have been synthesized and evaluated for their antimicrobial and antiviral activities. For example, a study synthesized a series of new 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives and screened them for antimicrobial activities against different bacteria and fungi strains, showing that several compounds exhibited antimicrobial activity (Sridhara et al., 2010).

Anti-proliferative Activity

The anti-proliferative activity of oxadiazol-phthalazinone derivatives has been a focus of recent research, with studies indicating significant and selective anti-proliferative activity against cancer cell lines. This activity is attributed to the ability of these compounds to induce cell cycle arrest and apoptosis, as evidenced by changes in the expression levels of key proteins involved in these processes (Hekal et al., 2020).

properties

IUPAC Name

2-(4-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O2/c1-14-6-8-16(9-7-14)27-22(28)18-5-3-2-4-17(18)19(25-27)21-24-20(26-29-21)15-10-12-23-13-11-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHIJXQLPLIBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one

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